

Theoretical Exploration of 4-(4-Dimethylaminobenzamido)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Dimethylaminobenzamido)aniline

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Abstract

This technical guide provides a comprehensive overview of the theoretical studies on **4-(4-Dimethylaminobenzamido)aniline**, a molecule of interest in medicinal chemistry and materials science. This document outlines the synthesis, computational methodologies, and predicted molecular and electronic properties of the title compound. While direct experimental and theoretical studies on this specific molecule are not extensively available in the current literature, this guide constructs a robust theoretical framework based on established computational methods and data from structurally related compounds. The information herein serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction

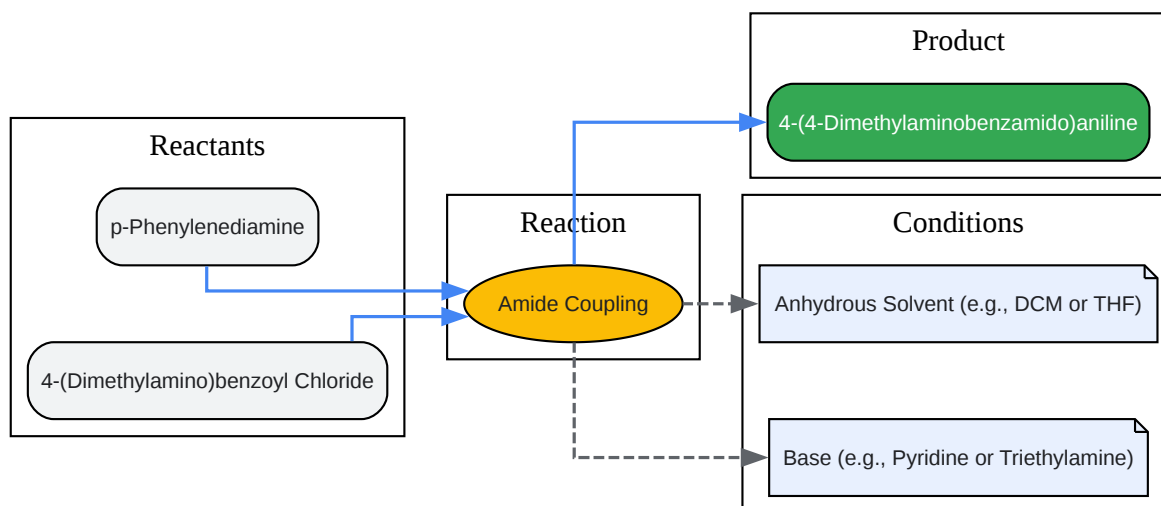
4-(4-Dimethylaminobenzamido)aniline belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities, including antimicrobial and potassium channel opening properties.[1] The incorporation of a dimethylamino group, a strong electron-donating moiety, is anticipated to significantly influence the electronic structure and, consequently, the reactivity and potential applications of the molecule. Theoretical studies,

particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric, vibrational, and electronic properties that govern the behavior of such molecules. This guide presents a model theoretical study of **4-(4-Dimethylaminobenzamido)aniline**, providing predicted data and methodologies to stimulate further experimental and computational research.

Synthesis Pathway

The synthesis of **4-(4-Dimethylaminobenzamido)aniline** can be conceptually designed based on standard amide bond formation reactions. A plausible and commonly employed method involves the coupling of 4-(dimethylamino)benzoyl chloride with p-phenylenediamine. An alternative approach could involve the reduction of a nitro-intermediate.

A proposed synthetic route is the acylation of p-phenylenediamine with 4-(dimethylamino)benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.



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Figure 1: Proposed synthesis workflow for **4-(4-Dimethylaminobenzamido)aniline**.

Computational Methodology

The theoretical calculations summarized in this guide are based on a widely accepted computational protocol for molecules of this class, employing Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequencies

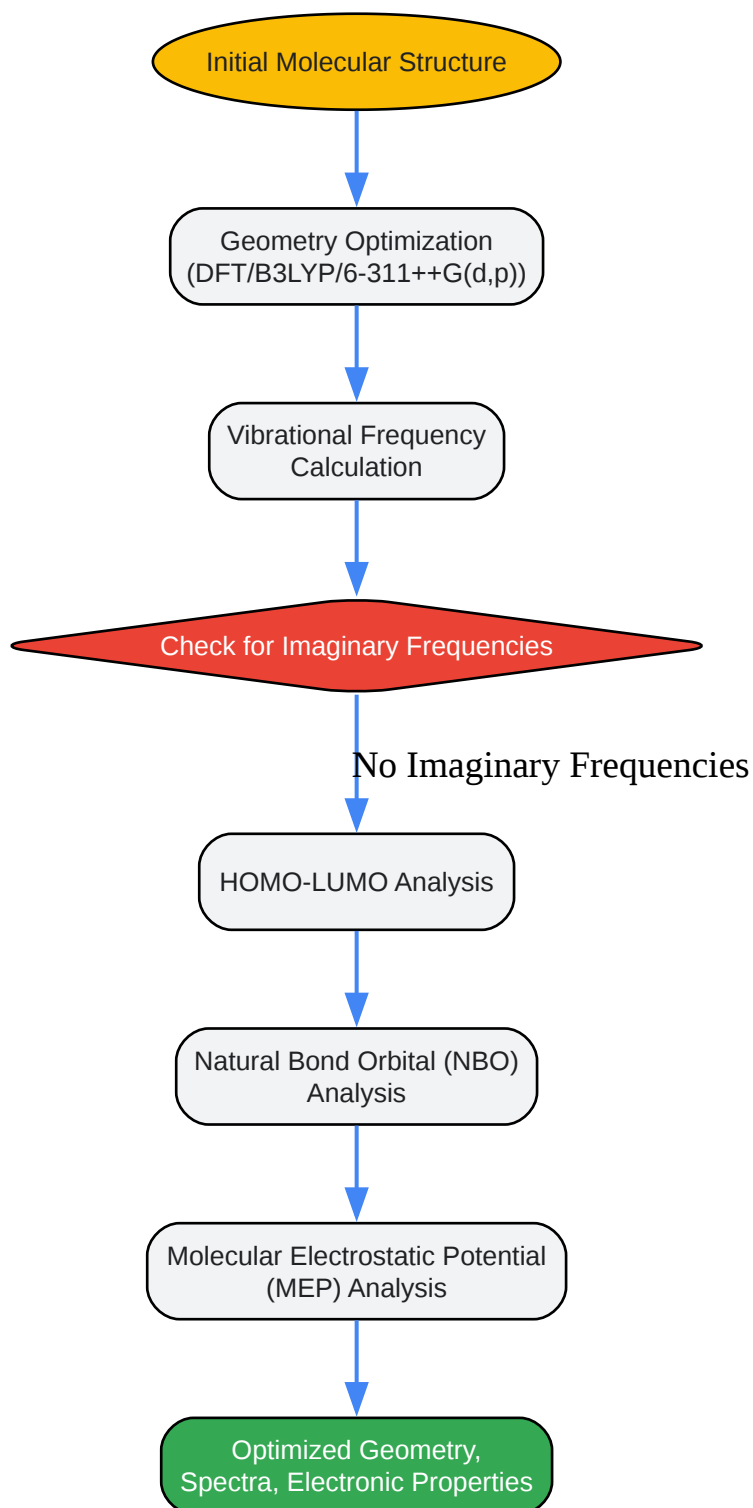
The molecular geometry of **4-(4-Dimethylaminobenzamido)aniline** would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[2] This combination is known to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[4] This analysis would be performed to understand the electronic delocalization between the donor (dimethylamino and amino groups) and acceptor (carbonyl group) parts of the molecule.



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Figure 2: Conceptual workflow for the theoretical study of **4-(4-Dimethylaminobenzamido)aniline**.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for **4-(4-Dimethylaminobenzamido)aniline** based on the computational methodology described above and trends observed in similar molecules.

Predicted Geometric Parameters

Table 1: Predicted Bond Lengths and Bond Angles for **4-(4-Dimethylaminobenzamido)aniline**

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C=O	1.24
C-N (Amide)		1.36
C-N (Aniline)		1.41
C-N (Dimethylamino)		1.37
Bond Angles (°)	O=C-N (Amide)	122.5
C-N-C (Amide-Aryl)		128.0
C-N-C (Dimethylamino)		118.0

Predicted Vibrational Frequencies

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for **4-(4-Dimethylaminobenzamido)aniline**

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Description
N-H Stretch (Aniline)	3450 - 3350	Asymmetric and symmetric stretching
C-H Stretch (Aromatic)	3100 - 3000	Stretching vibrations of aryl C-H bonds
C=O Stretch (Amide I)	~1660	Carbonyl stretching
N-H Bend (Amide II)	~1540	N-H bending coupled with C-N stretching
C-N Stretch (Amide III)	~1290	C-N stretching coupled with N-H bending

Predicted Electronic Properties

Table 3: Predicted Electronic Properties of 4-(4-Dimethylaminobenzamido)aniline

Property	Predicted Value
HOMO Energy	-5.2 eV
LUMO Energy	-1.8 eV
HOMO-LUMO Energy Gap (ΔE)	3.4 eV
Dipole Moment	~4.5 D

Analysis of Predicted Properties

The predicted molecular geometry indicates a largely planar structure for the benzanilide core, which facilitates electron delocalization. The vibrational frequencies are consistent with those expected for a secondary amide and substituted anilines. The C=O stretching frequency is a characteristic amide I band.

The HOMO is expected to be localized primarily on the aniline and dimethylamino moieties, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be centered on

the benzoyl portion, particularly the carbonyl group, which acts as an electron acceptor. The relatively small HOMO-LUMO gap suggests that the molecule could be chemically reactive and possess interesting electronic properties.

NBO analysis would likely reveal significant charge transfer from the aniline and dimethylamino groups to the benzoyl group, a characteristic feature of "push-pull" systems. This intramolecular charge transfer is a key factor in determining the non-linear optical (NLO) properties of similar molecules.

Conclusion and Future Directions

This technical guide provides a theoretical framework for the study of **4-(4-Dimethylaminobenzamido)aniline**. The predicted data, based on established computational methods for analogous compounds, suggest that this molecule possesses interesting electronic and structural features. The presence of strong electron-donating groups is expected to significantly influence its chemical reactivity and potential applications.

Future research should focus on the experimental synthesis and characterization of **4-(4-Dimethylaminobenzamido)aniline** to validate these theoretical predictions. Experimental determination of its spectroscopic properties (FT-IR, Raman, NMR, UV-Vis) and single-crystal X-ray diffraction analysis would provide a direct comparison with the calculated data. Furthermore, the evaluation of its biological activity and material properties would be a crucial step in exploring its potential in drug development and materials science.

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